methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate
Description
Introduction and Research Context
Historical Development of Hybrid Molecules Containing Tetrahydroisoquinoline and Furan Scaffolds
The integration of tetrahydroisoquinoline and furan moieties into single molecular entities represents a convergence of two distinct lineages in heterocyclic chemistry. The tetrahydroisoquinoline scaffold, first synthesized via the Bischler–Napieralski reaction in 1893, gained prominence for its structural similarity to endogenous neurotransmitters and its adaptability to diverse substitution patterns. Early 20th-century work demonstrated that THIQ derivatives could modulate adrenergic and dopaminergic pathways, though their limited bioavailability spurred interest in hybrid architectures.
Concurrently, furan-based compounds emerged as privileged structures in natural product isolation, with the Paal–Knorr synthesis (1884) enabling efficient access to substituted furans from 1,4-diketones. The discovery of furan-containing antibiotics like nitrofurantoin in the 1950s highlighted their metabolic stability and electronic versatility, paving the way for their integration into hybrid molecules.
The conceptual leap to combine THIQ and furan scaffolds arose from late 20th-century advances in molecular hybridization strategies. As exemplified by the work of Castrillón-López et al. (2024), hybrid drugs leveraging complementary pharmacophores demonstrated enhanced efficacy in multitarget therapies compared to single-scaffold analogs. For the subject compound, the strategic fusion of a 1-oxo-THIQ core with a methylfurancarboxylate side chain capitalizes on both moieties’ hydrogen-bonding capabilities and π-π stacking potential, enabling simultaneous interaction with disparate biological targets.
Table 1: Key Historical Milestones in THIQ-Furan Hybrid Development
Significance in Medicinal Chemistry and Drug Discovery
The subject compound epitomizes three transformative trends in modern drug discovery:
Multitarget Engagement : The THIQ moiety’s capacity for α-adrenergic receptor modulation synergizes with the furan carboxylate’s demonstrated antioxidant and anti-inflammatory properties. This dual pharmacophoric strategy aligns with the observed success of hybrid drugs in combating polygenic diseases like cancer and neurodegenerative disorders.
Structural Tunability : Position-specific modifications are facilitated by the THIQ core’s C2 and C5 positions (for arylalkyl and oxymethyl substitutions, respectively) and the furan’s C5 carboxylate group. As demonstrated in recent THIQ analog studies, such as Murashkina’s AuCl~3~-catalyzed hydroamination, these positions tolerate diverse functional groups without compromising ring aromaticity.
Enhanced Pharmacokinetics : The methylfurancarboxylate group introduces a metabolically stable ester linkage, addressing historical limitations of early THIQ derivatives prone to rapid hepatic clearance. This design choice reflects lessons from Pele et al.’s (2024) work on polyphenolic-quinazolinone hybrids, where ester linkages improved membrane permeability.
Research Objectives and Scope
Current investigations into methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-THIQ-5-yl}oxy)methyl]furan-2-carboxylate prioritize three objectives:
Synthetic Optimization : Developing enantioselective routes using modern catalysts (e.g., Cu(OAc)~2~ with chiral ligands), while minimizing reliance on harsh dehydrating agents like POCl~3~.
Structure–Activity Relationship (SAR) Profiling : Systematically varying the 4-methylphenyl substituent and furan carboxylate ester to map electronic effects on target binding. Preliminary models suggest that electron-donating groups at the THIQ C2 position enhance α~2~-adrenergic affinity.
Therapeutic Target Identification : Prioritizing disease contexts where THIQ’s neuromodulatory potential intersects with furans’ anti-inflammatory effects—notably neuropathic pain and Parkinson’s disease. This aligns with Tussing’s borane-catalyzed THIQ synthesis for CNS-active compounds.
Properties
IUPAC Name |
methyl 5-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-16-6-8-17(9-7-16)14-25-13-12-19-20(23(25)26)4-3-5-21(19)29-15-18-10-11-22(30-18)24(27)28-2/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHDSRBEOPMLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the tetrahydroisoquinoline moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dicarboxylate derivatives, while reduction can yield alcohol derivatives of the tetrahydroisoquinoline moiety .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has indicated that compounds similar to methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate exhibit anticancer activities. For instance, studies have shown that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Isoquinoline derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a critical role in pathology .
3. Antimicrobial Activity
Preliminary studies suggest that similar furan-based compounds may possess antimicrobial properties. The presence of functional groups in this compound could enhance its interaction with microbial membranes or enzymes, leading to effective inhibition of microbial growth .
Therapeutic Applications
1. Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development in treating various diseases. Its ability to interact with biological targets suggests potential applications in pharmacology .
2. Bioisosteric Modifications
The compound can serve as a template for bioisosteric modifications aimed at enhancing potency and selectivity against specific biological targets. This approach has been beneficial in optimizing drug candidates for improved therapeutic efficacy while minimizing side effects .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the apoptotic effects of tetrahydroisoquinoline derivatives | Demonstrated significant apoptosis induction in breast cancer cell lines |
| Neuroprotection Research | Assessed the protective effects against oxidative stress | Showed reduced neuronal cell death in models of oxidative damage |
| Antimicrobial Activity | Evaluated the efficacy against bacterial strains | Indicated promising inhibitory effects on Gram-positive bacteria |
Mechanism of Action
The mechanism of action of methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons include:
Structural Analogues and Functional Group Variations
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s tetrahydroisoquinoline core distinguishes it from chromene-based analogues (e.g., ), which may confer distinct binding affinities toward neurological or kinase targets .
- The oxymethyl linker between the isoquinoline and furan moieties may influence conformational flexibility and metabolic stability compared to direct aryl-ether linkages (e.g., in ) .
Table 2: Substituent Impact on Bioactivity
Key Findings :
- The 4-methylbenzyl group on the tetrahydroisoquinoline aligns with trends in kinase inhibitor design, where hydrophobic substituents enhance binding to ATP pockets .
- The furan-2-carboxylate ester may offer superior metabolic stability compared to free acids (e.g., ), as esters resist rapid hydrolysis in vivo .
Physicochemical and Computational Comparisons
Table 3: Computed Physicochemical Properties
Insights :
- The high XLogP3 of the target compound suggests significant lipophilicity, which may correlate with enhanced blood-brain barrier penetration compared to more polar analogues .
Biological Activity
Structure and Properties
The molecular structure of methyl 5-[({2-[(4-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)methyl]furan-2-carboxylate features a furan ring and a tetrahydroisoquinoline moiety, which are known for their diverse pharmacological properties. The presence of the 4-methylphenyl group may enhance lipophilicity and influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives of tetrahydroisoquinoline can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
- In vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates and improved survival statistics compared to control groups .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported:
- Broad-Spectrum Activity : Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of bacterial growth .
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative diseases.
- Cognitive Function Improvement : In animal models, administration of related compounds resulted in enhanced cognitive functions, likely due to their ability to modulate neurotransmitter systems .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Tetrahydroisoquinoline moiety | Enhances anticancer activity |
| Furan ring | Contributes to antimicrobial properties |
| 4-Methylphenyl group | Increases lipophilicity |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydroisoquinoline and evaluated their anticancer efficacy against breast cancer cell lines. One derivative showed IC50 values in the low micromolar range, indicating potent activity. The study highlighted the importance of structural modifications for enhancing efficacy .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
A recent investigation explored the neuroprotective effects of similar compounds in an Alzheimer's disease model. The results indicated significant improvements in memory retention tests and reductions in amyloid-beta plaque formation, suggesting potential therapeutic applications for cognitive decline associated with neurodegenerative diseases .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for methyl 5-[...]furan-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, such as coupling the tetrahydroisoquinoline moiety with the furan carboxylate group. A base (e.g., NaOH or K₂CO₃) is critical for facilitating nucleophilic substitution or esterification reactions, as seen in analogous furan-carboxylate syntheses . Optimization includes temperature control (e.g., 60–80°C for ester formation) and solvent selection (polar aprotic solvents like DMF). Purity can be improved via recrystallization or column chromatography, as demonstrated in similar protocols .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm proton environments (e.g., aromatic protons from the tetrahydroisoquinoline and furan rings). IR spectroscopy identifies functional groups like ester carbonyls (~1700 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and stereochemistry. For example, analogous compounds show precise dihedral angles between fused rings, critical for confirming spatial arrangements .
Advanced Research Questions
Q. How can discrepancies in biological activity data due to varying purity levels be resolved?
- Methodological Answer : Contradictions in bioactivity often arise from impurities (e.g., unreacted intermediates). Implement orthogonal purity assays:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity.
- Biological Replicates : Test multiple batches with ≥95% purity (as standardized in reagent catalogs) to isolate compound-specific effects .
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ester group’s carbonyl may act as an electron-deficient center .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to assess stability.
- Docking Simulations : Map interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .
Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS.
- pH-Dependent Hydrolysis : Monitor ester bond cleavage in buffers (pH 2–12) using UV-Vis spectroscopy.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions (e.g., -20°C for long-term stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
